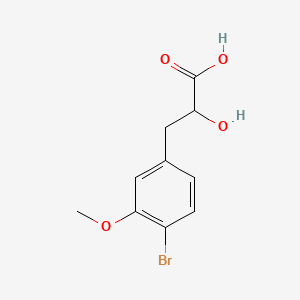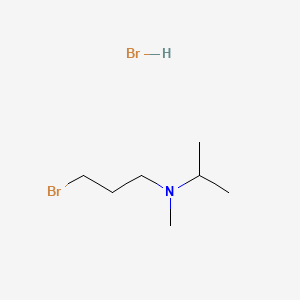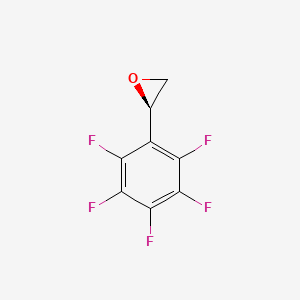
(R)-(+)-2,3,4,5,6-pentafluorostyrene oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(+)-2,3,4,5,6-pentafluorostyrene oxide is a chiral epoxide compound characterized by the presence of five fluorine atoms attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2,3,4,5,6-pentafluorostyrene oxide typically involves the epoxidation of 2,3,4,5,6-pentafluorostyrene. One common method employs chiral iron “twin coronet” porphyrin as a catalyst in the presence of iodosylbenzene in dichloromethane at 0°C. This reaction yields the desired epoxide with high enantioselectivity and moderate isolated yields .
Industrial Production Methods
While specific industrial production methods for ®-(+)-2,3,4,5,6-pentafluorostyrene oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the process is economically viable and environmentally friendly.
化学反応の分析
Types of Reactions
®-(+)-2,3,4,5,6-pentafluorostyrene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the epoxide group to other functional groups.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diols, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
®-(+)-2,3,4,5,6-pentafluorostyrene oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and protein interactions.
Industry: Used in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism by which ®-(+)-2,3,4,5,6-pentafluorostyrene oxide exerts its effects involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity allows the compound to modify enzyme activity and protein function, making it useful in biochemical studies .
類似化合物との比較
Similar Compounds
Styrene Oxide: A simpler analog without the fluorine atoms.
2,3,4,5,6-Pentafluorostyrene: The precursor to the epoxide, lacking the epoxide group.
Fluorinated Epoxides: Other epoxides with varying degrees of fluorination.
Uniqueness
®-(+)-2,3,4,5,6-pentafluorostyrene oxide is unique due to the combination of its chiral epoxide group and the presence of five fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry .
特性
分子式 |
C8H3F5O |
|---|---|
分子量 |
210.10 g/mol |
IUPAC名 |
(2S)-2-(2,3,4,5,6-pentafluorophenyl)oxirane |
InChI |
InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2/t2-/m1/s1 |
InChIキー |
ZUZPTXICNGFRDG-UWTATZPHSA-N |
異性体SMILES |
C1[C@@H](O1)C2=C(C(=C(C(=C2F)F)F)F)F |
正規SMILES |
C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


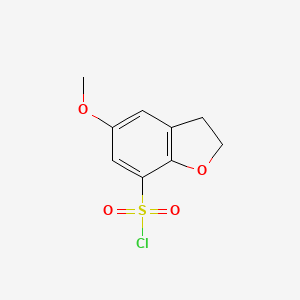
![(2R)-2-[(5-{[(5-chloro-2-methylpyridin-3-yl)amino]methyl}thiophen-2-yl)formamido]-3-cyclopentyl-N-cyclopropylpropanamide](/img/structure/B13586209.png)
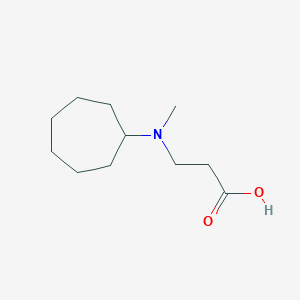
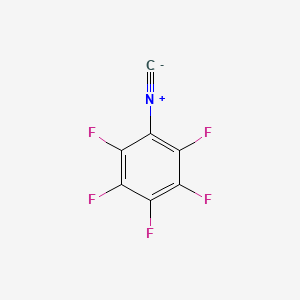

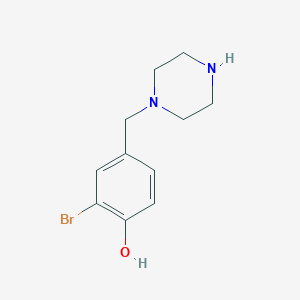
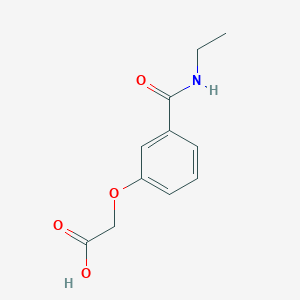
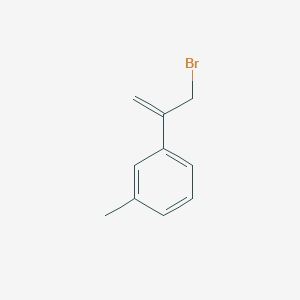
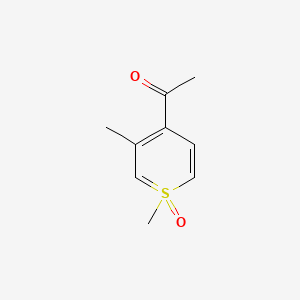
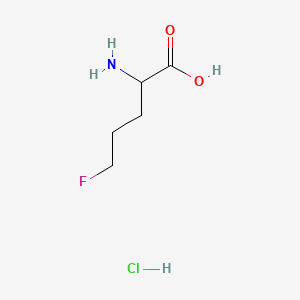
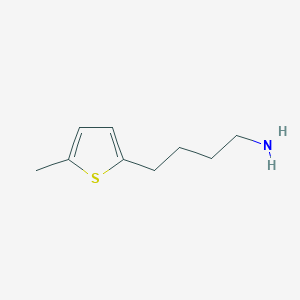
![Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride](/img/structure/B13586276.png)
